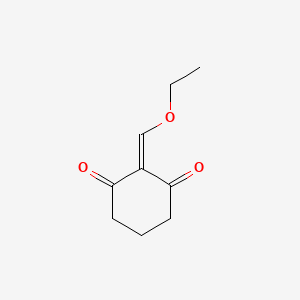
2-(Ethoxymethylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)cyclohexane-1,3-dione is an organic compound with a unique structural framework It is a derivative of cyclohexane-1,3-dione, featuring an ethoxymethylidene group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclohexane derivatives with reduced carbonyl groups.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclohexane derivatives with hydroxyl groups.
Scientific Research Applications
2-(Ethoxymethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The ethoxymethylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: The parent compound, which lacks the ethoxymethylidene group.
2-Methylcyclohexane-1,3-dione: A derivative with a methyl group at the 2-position.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent used in organic synthesis.
Uniqueness
2-(Ethoxymethylidene)cyclohexane-1,3-dione is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, such as designing enzyme inhibitors and studying reaction mechanisms.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(ethoxymethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-2-12-6-7-8(10)4-3-5-9(7)11/h6H,2-5H2,1H3 |
InChI Key |
OUSVGMAPDUPZJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)
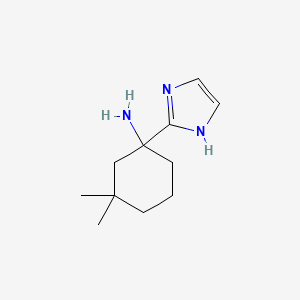

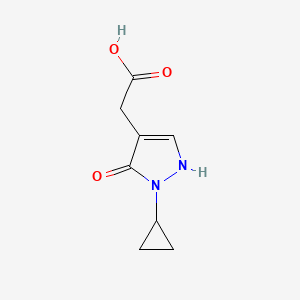

![N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B13215810.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)
![1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13215825.png)
![1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13215831.png)

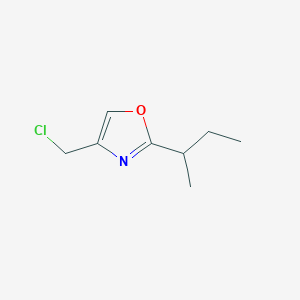
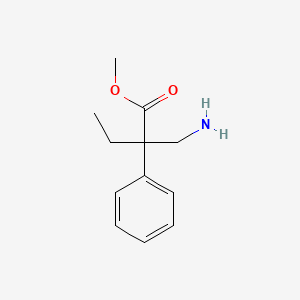
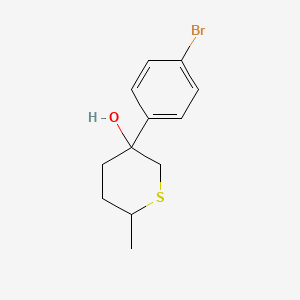
![2-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]ethan-1-amine](/img/structure/B13215856.png)
